Cas no 3545-76-4 (Inosine, cyclic3',5'-(hydrogen phosphate))
Inosine, cyclic3',5'-(hydrogen phosphate) Chemical and Physical Properties
Names and Identifiers
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- Inosine, cyclic3',5'-(hydrogen phosphate)
- Inosine-3',5'-cyclic-monophosphate
- 3',5'-inosine cyclic monophosphate
- adenosine 5'-cyclic-diphosphoribose
- cADP-Ribo
- cyclic adenosine 5'-diphosphate ribose
- cyclic adenosine 5'-diphosphoribose
- Cyclic Adenosine Diphosphate Ribose
- Cyclic ADP Ribose
- cyclic ADP-D-ribose
- Cyclic ADPR
- cyclic ADP-ribose
- cyclic inosine 3',5'-monophosphate
- cyclic inosine 5'-monophosphate
- E-NAD
- Enzyme-activated NAD
- inosine 3',5'-cyclic monophosphate
- W-202452
- cIMP
- Inosine-3',5'-cyclic phosphate
- inosine 3',5'-(hydrogen phosphate)
- 6SW
- C00943
- 2,7-Dihydroxy-6-(6-hydroxy-9H-purin-9-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- 2SX2BU5NZP
- cyclic 3',5'-IMP
- INOSINE, CYCLIC 3',5'-PHOSPHATE
- Inosine cyclic 3',5'-(hydrogen phosphate)
- UNII-2SX2BU5NZP
- CYCLIC 3',5'-INOSINIC ACID
- EINECS 222-593-7
- INOSINE CYCLOPHOSPHATE
- 9-((4AR,6R,7R,7AS)-2,7-DIHYDROXY-2-OXO-4A,6,7,7A-TETRAHYDRO-4H-FURO(3,2-D)(1,3,2)DIOXAPHOSPHININ-6-YL)-3H-PURIN-6-ONE
- CHEBI:27541
- Inosine, cyclic 3',5'-(hydrogen phosphate)
- DTXSID00956856
- 3',5'-IMP
- 3545-76-4
- INOSINE-3',5'-CYCLIC-MONOPHOSPHATE FREE ACID
- CYCLIC IMP
- Q27103185
- 3',5'-Cyclic IMP
- Inosine-3',5'-Cyclic Monophosphate
- 41092-64-2
- DMJWGQPYNRPLGA-KQYNXXCUSA-N
-
- Inchi: 1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1
- InChI Key: DMJWGQPYNRPLGA-KQYNXXCUSA-N
- SMILES: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(NC=NC3=4)=O)O2)O)O1
Computed Properties
- Exact Mass: 330.03653570g/mol
- Monoisotopic Mass: 330.03653570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 145Ų
Inosine, cyclic3',5'-(hydrogen phosphate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-295185-10 mg |
Inosine-3',5'-cyclic-monophosphate, |
3545-76-4 | 10mg |
¥3,008.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295185-10mg |
Inosine-3',5'-cyclic-monophosphate, |
3545-76-4 | 10mg |
¥3008.00 | 2023-09-05 |
Inosine, cyclic3',5'-(hydrogen phosphate) Suppliers
Inosine, cyclic3',5'-(hydrogen phosphate) Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides 3',5'-cyclic purine nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Cyclic purine nucleotides 3',5'-cyclic purine nucleotides
Additional information on Inosine, cyclic3',5'-(hydrogen phosphate)
Inosine, Cyclic 3',5'-(Hydrogen Phosphate): A Comprehensive Overview
Inosine, cyclic 3',5'-(hydrogen phosphate), also known by its CAS number 3545-76-4, is a critical nucleotide derivative that plays a significant role in various biological processes. This compound is a phosphorylated form of inosine, which itself is a nucleoside composed of the sugar ribose and the purine base hypoxanthine. The cyclic 3',5'-(hydrogen phosphate) derivative is particularly important in cellular signaling and energy metabolism. Recent advancements in biochemical research have shed light on its multifaceted functions and applications in both basic science and therapeutic development.
Inosine is naturally occurring and serves as an intermediate in nucleotide metabolism. Its phosphorylated form, cyclic 3',5'-(hydrogen phosphate), is a key player in the regulation of cellular energy status. This compound is closely related to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), forming part of the broader nucleotide family. Recent studies have highlighted its role in AMP-activated protein kinase (AMPK) signaling, a pathway crucial for maintaining cellular energy homeostasis under metabolic stress conditions.
The synthesis of inosine, cyclic 3',5'-(hydrogen phosphate) involves intricate enzymatic processes, including the activity of purine salvage enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme catalyzes the conversion of hypoxanthine to inosine monophosphate (IMP), which can then be further phosphorylated to form the cyclic derivative. Understanding these enzymatic pathways has been pivotal in advancing research into metabolic disorders and cancer biology.
Recent research has underscored the potential therapeutic applications of inosine derivatives. For instance, studies have demonstrated that cyclic 3',5'-(hydrogen phosphate) can modulate immune responses and exert anti-inflammatory effects. These findings have opened new avenues for its use in treating inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, its role in regulating cellular energetics makes it a promising candidate for interventions targeting metabolic syndromes and mitochondrial dysfunction.
In the context of drug development, inosine-based compounds are being explored for their potential as adjuvants in antiviral therapies. Preclinical studies have shown that these derivatives can enhance the efficacy of antiviral agents by modulating host immune responses and reducing viral replication. Furthermore, their ability to regulate intracellular energy levels suggests their utility in combating viral infections that exploit host metabolism.
The structural characterization of inosine, cyclic 3',5'-(hydrogen phosphate) has been significantly advanced through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its three-dimensional conformation and interactions with key cellular proteins. Such structural information is invaluable for designing more effective drug molecules with improved bioavailability and specificity.
From a biotechnological perspective, the production of inosine derivatives has been optimized through microbial fermentation and enzymatic synthesis. These methods not only enhance yield but also ensure the scalability of production processes for industrial applications. The integration of synthetic biology approaches has further facilitated the engineering of microorganisms capable of producing high-quality cyclic 3',5'-(hydrogen phosphate) derivatives at an industrial scale.
In summary, inosine, cyclic 3',5'-(hydrogen phosphate) stands as a pivotal molecule in nucleotide metabolism with diverse applications across biomedicine and biotechnology. Its role in cellular signaling, energy regulation, and immune modulation positions it as a target for innovative therapeutic strategies. As research continues to unravel its molecular mechanisms and functional implications, this compound will undoubtedly remain at the forefront of scientific inquiry and translational medicine.
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